2H-[1,4]Dioxepino[2,3-C]pyridine
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Overview
Description
2H-[1,4]Dioxepino[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining a dioxepine ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,4]Dioxepino[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridoxine or pyridoxamine with suitable reagents to form the desired dioxepino-pyridine structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-[1,4]Dioxepino[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2H-[1,4]Dioxepino[2,3-C]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2H-[1,4]Dioxepino[2,3-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
- [1,4]-Dioxepino[5,6-c]pyridine
- [1,5]-Dioxocino[2,3-c]pyridine
- [1,4]-Dioxepino[6,5-b]pyridine
- Pyrido[4,3-f][1,4]oxazepine
Uniqueness
2H-[1,4]Dioxepino[2,3-C]pyridine is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes .
Properties
IUPAC Name |
2H-[1,4]dioxepino[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-4-10-7-2-3-9-6-8(7)11-5-1/h1-3,5-6H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSGFZNNMTMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC2=C(O1)C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663814 |
Source
|
Record name | 2H-[1,4]Dioxepino[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140904-51-4 |
Source
|
Record name | 2H-[1,4]Dioxepino[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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